
5-Chloro-4-fluoro-2-methanesulfonylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-fluoro-2-methanesulfonylaniline is a chemical compound with the molecular formula C7H7ClFNO2S . It has a molecular weight of 223.65 .
Molecular Structure Analysis
The InChI code for 5-Chloro-4-fluoro-2-methanesulfonylaniline is 1S/C7H7ClFNO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
5-Chloro-4-fluoro-2-methanesulfonylaniline is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Efficient Synthesis of Substituted Methyl Synthons
5-Chloro-4-fluoro-2-methanesulfonylaniline serves as a precursor in the efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives. These derivatives are valuable as tunable substituted methyl synthons in organic synthesis, leveraging a new C–S bond-forming strategy for their preparation. This approach is notable for its high efficiency and selectivity, making it a significant advancement in the synthesis of fluoromethylated organic molecules (Prakash et al., 2010).
Sulfonation and Derivative Formation
The compound is involved in studies related to the sulfonation of phenols and the synthesis of sulfonic acids, demonstrating the intermediacy of phenyl hydrogen sulfates in these processes. These studies contribute to a deeper understanding of the sulfonation mechanism and the formation of various phenyl methanesulfonates, enriching the field of aromatic sulfonation (Wit et al., 2010).
Novel Synthesis Routes
Research has also focused on developing novel synthetic routes to compounds utilizing 5-Chloro-4-fluoro-2-methanesulfonylaniline. For instance, a novel synthesis route has been reported for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in the preparation of pesticides. This synthesis provides an alternate and efficient route, emphasizing the compound's role in the synthesis of agriculturally relevant chemicals (Xiao-hua Du et al., 2005).
Inhibition Studies
Further research includes the compound's derivatives as potent inhibitors in biochemical pathways. For example, N-(5-substituted) thiophene-2-alkylsulfonamides, derived from similar sulfonyl compounds, have been identified as potent inhibitors of 5-lipoxygenase, showcasing the therapeutic potential of derivatives in inflammatory diseases (Beers et al., 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-4-fluoro-2-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNNJHRMRGPBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638260.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2638267.png)
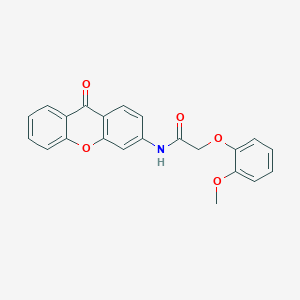
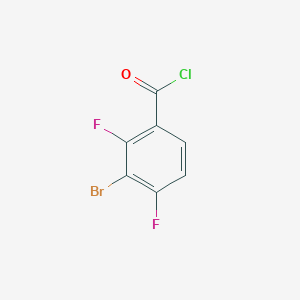
![Ethyl 1-[8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate](/img/structure/B2638270.png)
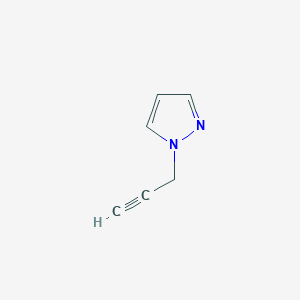
![[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B2638272.png)
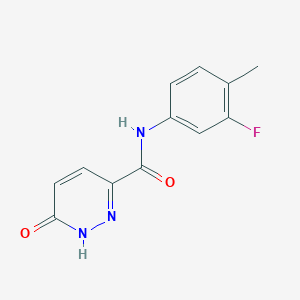
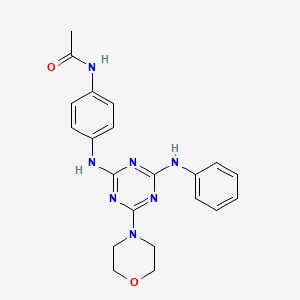
![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2638275.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2638281.png)
![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2638282.png)